5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one
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Overview
Description
5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrolone core with various substituents, including a chlorophenyl group, a hydroxy group, a methylbenzoyl group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Chlorophenyl Group: This step might involve a substitution reaction using a chlorophenyl reagent.
Addition of the Hydroxy Group: This can be done through hydroxylation reactions.
Attachment of the Methylbenzoyl Group: This step might involve acylation reactions.
Incorporation of the Thiazolyl Group: This can be achieved through a condensation reaction with a thiazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols or hydrocarbons.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Condensation: The thiazolyl group can participate in condensation reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Condensation Reagents: Aldehydes, ketones, carboxylic acids.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, hydrocarbons.
Substitution Products: Various substituted derivatives.
Condensation Products: Heterocyclic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be used in the synthesis of polymers and advanced materials.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes.
Biological Probes: It can be used as a probe in biochemical assays.
Medicine
Drug Development:
Therapeutic Agents: It may have therapeutic properties for treating specific diseases.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one would depend on its specific application. For instance:
Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access.
Receptor Binding: It may interact with specific receptors, modulating their activity.
Pathway Modulation: It may influence biochemical pathways by interacting with key proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one: Similar in structure but with different substituents.
4-(4-chlorophenyl)-3-hydroxy-5-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one: Similar core structure with different positioning of substituents.
This compound: Similar functional groups but different core structure.
Uniqueness
The uniqueness of This compound lies in its specific combination of substituents and core structure, which may confer unique chemical and biological properties.
Biological Activity
The compound 5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula: C21H18ClN2O3S
- Molecular Weight: 410.90 g/mol
- IUPAC Name: (4Z)-5-(4-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(thiazol-2-yl)pyrrolidine-2,3-dione
The compound features a thiazole ring, a pyrrolone structure, and various aromatic substituents, contributing to its unique biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the thiazole ring through cyclization reactions.
- Friedel-Crafts acylation to introduce chlorophenyl and methylbenzoyl groups.
- Condensation reactions to form the pyrrolone structure.
Antitumor Activity
Research indicates that compounds containing thiazole and pyrrolone structures exhibit significant antitumor activity. For instance:
- Mechanism of Action: The thiazole moiety enhances cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Case Study: In vitro studies demonstrated that related compounds with similar structures showed IC50 values in the low micromolar range against human cancer cell lines, indicating potent antitumor effects .
Anticonvulsant Properties
Thiazole derivatives have been reported to possess anticonvulsant activities. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl ring can enhance efficacy:
- Example: A related thiazole compound exhibited a median effective dose (ED50) significantly lower than standard anticonvulsants, indicating strong anticonvulsant potential .
Antibacterial Activity
The compound's potential antibacterial properties have been explored, particularly against Gram-positive bacteria:
- Findings: Preliminary studies suggest that derivatives of thiazole exhibit notable antibacterial effects, possibly due to their ability to disrupt bacterial cell wall synthesis .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor, contributing to its pharmacological profile:
- Specific Enzymes Targeted: Certain thiazole derivatives have shown inhibition of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
Data Table: Biological Activities of Related Compounds
Properties
Molecular Formula |
C21H15ClN2O3S |
---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
(4E)-5-(4-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H15ClN2O3S/c1-12-2-4-14(5-3-12)18(25)16-17(13-6-8-15(22)9-7-13)24(20(27)19(16)26)21-23-10-11-28-21/h2-11,17,25H,1H3/b18-16+ |
InChI Key |
SJGJWMNQNQFHOJ-FBMGVBCBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)Cl)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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